Cytosolic MAGL Inhibition: Oxirane vs. Pyran Heterocycle Potency Comparison
In a direct head-to-head comparison within the same study, oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate (Compound 1) and its tetrahydro-2H-pyran-2-ylmethyl analog (Compound 5) were evaluated for inhibition of cytosolic 2-oleoylglycerol (2-OG) hydrolysis in rat cerebellum fractions [1]. The oxirane-containing compound (1) demonstrated an IC50 of 4.5 μM, which is slightly more potent than the pyran analog (5) which exhibited an IC50 of 5.6 μM [1].
| Evidence Dimension | Inhibition of cytosolic 2-OG hydrolysis (MAGL activity) |
|---|---|
| Target Compound Data | IC50 = 4.5 μM |
| Comparator Or Baseline | Tetrahydro-2H-pyran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate (Compound 5): IC50 = 5.6 μM |
| Quantified Difference | 1.2-fold higher potency for the oxirane analog |
| Conditions | Rat cerebellum cytosolic fractions; substrate: 2-oleoylglycerol |
Why This Matters
This 1.2-fold potency advantage, while modest, is a quantifiable metric that supports selecting the oxirane analog over the closely related pyran analog when aiming for maximal inhibition of cytosolic MAGL activity in this specific assay system.
- [1] Cisneros JA, Vandevoorde S, Ortega-Gutiérrez S, Paris C, Fowler CJ, López-Rodríguez ML. Structure-activity relationship of a series of inhibitors of monoacylglycerol hydrolysis--comparison with effects upon fatty acid amide hydrolase. J Med Chem. 2007;50(20):5012-23. PMID: 17764163. View Source
